4-(4-Chlorophenyl)morpholine-2,6-dione

Medicinal Chemistry Drug Design Physicochemical Properties

4-(4-Chlorophenyl)morpholine-2,6-dione (CAS 30042-49-0, MF C₁₀H₈ClNO₃, MW 225.63) is a heterocyclic anhydride derived from N-(4-chlorophenyl)iminodiacetic acid, featuring a morpholine-2,6-dione core with a para-chlorophenyl substituent on the nitrogen atom. This N-substituted morpholine derivative belongs to a broader class of privileged scaffolds in medicinal chemistry.

Molecular Formula C10H8ClNO3
Molecular Weight 225.63
CAS No. 30042-49-0
Cat. No. B2820062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)morpholine-2,6-dione
CAS30042-49-0
Molecular FormulaC10H8ClNO3
Molecular Weight225.63
Structural Identifiers
SMILESC1C(=O)OC(=O)CN1C2=CC=C(C=C2)Cl
InChIInChI=1S/C10H8ClNO3/c11-7-1-3-8(4-2-7)12-5-9(13)15-10(14)6-12/h1-4H,5-6H2
InChIKeyZFNBTNYQKIAOJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chlorophenyl)morpholine-2,6-dione (CAS 30042-49-0): A Key N-Aryl Morpholine Scaffold for Medicinal Chemistry and Synthetic Applications


4-(4-Chlorophenyl)morpholine-2,6-dione (CAS 30042-49-0, MF C₁₀H₈ClNO₃, MW 225.63) is a heterocyclic anhydride derived from N-(4-chlorophenyl)iminodiacetic acid, featuring a morpholine-2,6-dione core with a para-chlorophenyl substituent on the nitrogen atom. This N-substituted morpholine derivative belongs to a broader class of privileged scaffolds in medicinal chemistry [1]. The compound is primarily utilized as a versatile small molecule building block in organic synthesis and has been investigated for its potential as a precursor to biologically active molecules, notably in the synthesis of the antimalarial drug Atovaquone . Its availability in high purity (≥95%) from multiple vendors makes it a readily accessible starting material for research and further manufacturing use .

Why Generic Substitution of 4-(4-Chlorophenyl)morpholine-2,6-dione (CAS 30042-49-0) Fails in Specialized Research and Development


The morpholine-2,6-dione scaffold is a privileged structure in drug discovery, but its biological and synthetic utility is exquisitely sensitive to the nature and position of N-aryl substituents. The para-chloro group on the phenyl ring of 4-(4-Chlorophenyl)morpholine-2,6-dione imparts distinct electronic and steric properties that influence both its reactivity as a synthetic intermediate and its potential interactions with biological targets. Simply substituting this compound with an unsubstituted phenyl, a methylphenyl, or even an ortho-chloro isomer cannot be assumed to yield equivalent results in target engagement, pharmacokinetic profile, or downstream synthetic yield. The specific molecular weight, lipophilicity, and hydrogen-bonding capacity dictated by the 4-chlorophenyl group are critical parameters that differentiate this compound from its closest analogs and must be carefully considered in experimental design and procurement decisions [1].

Quantitative Differentiation of 4-(4-Chlorophenyl)morpholine-2,6-dione (CAS 30042-49-0) Against Key Analogs


Differentiation by Halogen Substitution: Molecular Weight and Lipophilicity Profile vs. 4-Phenylmorpholine-2,6-dione

The presence of a chlorine atom in the para position of the phenyl ring provides 4-(4-Chlorophenyl)morpholine-2,6-dione with a quantifiably higher molecular weight and significantly different lipophilicity profile compared to its unsubstituted analog, 4-phenylmorpholine-2,6-dione. This difference is a key consideration in medicinal chemistry for modulating target affinity, cell permeability, and metabolic stability. The data presented are derived from authoritative chemical databases .

Medicinal Chemistry Drug Design Physicochemical Properties

Structural Impact on Biological Activity: Class-Level Evidence for the 4-Chlorophenyl Group in Morpholine Derivatives

While direct, head-to-head quantitative biological data for 4-(4-Chlorophenyl)morpholine-2,6-dione is not publicly available, class-level evidence from closely related N-aryl morpholine derivatives demonstrates that the presence and position of a chloro substituent on the phenyl ring is a critical determinant of biological potency and selectivity. For instance, in a series of substituted morpholinyl compounds disclosed for therapeutic applications, the 4-chlorophenyl moiety is a key pharmacophoric element [1]. In a separate class of morpholine analogs, a specific analog (6k) displayed an IC50 of 5.059 ± 0.2036 μM against Plasmodium falciparum 3D7, demonstrating the potential of this scaffold in antiplasmodial research [2]. The 4-chlorophenyl derivative is therefore a distinct starting point for SAR exploration.

Enzyme Inhibition Receptor Antagonism Structure-Activity Relationship (SAR)

Regioisomeric Specificity in Synthetic Utility: Atovaquone Synthesis Favors the 4-Chlorophenyl Derivative

The synthetic route to the antimalarial drug Atovaquone specifically utilizes 4-(4-Chlorophenyl)morpholine-2,6-dione as a key intermediate . This application highlights a distinct advantage over its regioisomer, 4-(2-Chlorophenyl)morpholine-2,6-dione (CAS 30042-77-4) [1]. The different positional isomerism (para vs. ortho) leads to significant differences in the steric and electronic environment of the reactive center, which can drastically alter reaction yields and product purity in multi-step syntheses. The para-substituted derivative is the documented, preferred substrate for this specific, commercially relevant transformation.

Organic Synthesis Drug Intermediates Antimalarial Agents

Physicochemical Benchmarking: Purity and Storage Specifications for Reliable Research Outcomes

Consistent and verifiable purity is a critical factor for reproducible scientific research. Procurement data indicates that 4-(4-Chlorophenyl)morpholine-2,6-dione is commercially available with a guaranteed minimum purity of 95% . Furthermore, its recommended storage condition—sealed in a dry environment at 2-8°C —is a key handling parameter that ensures long-term chemical integrity. This specification provides a benchmark for quality control, distinguishing it from analogs that may have different stability profiles or are offered at lower purities.

Quality Control Analytical Chemistry Reproducibility

Validated Research and Development Scenarios for 4-(4-Chlorophenyl)morpholine-2,6-dione (CAS 30042-49-0)


Synthesis of Atovaquone and Related Antimalarial Naphthoquinones

This compound serves as a key intermediate in the established synthetic route for Atovaquone, a clinically used antimalarial drug. Its specific 4-chlorophenyl substitution is essential for the correct regiochemistry in downstream reactions. This application is directly supported by literature and patent evidence, making it a critical procurement for medicinal chemistry groups engaged in antimalarial drug discovery or production .

Medicinal Chemistry Scaffold for Structure-Activity Relationship (SAR) Studies

As a privileged N-aryl morpholine scaffold, 4-(4-Chlorophenyl)morpholine-2,6-dione is a valuable starting point for SAR campaigns targeting enzymes, GPCRs, or ion channels. The presence of the para-chloro group provides a distinct physicochemical profile (increased lipophilicity and molecular weight) compared to unsubstituted or alkyl-substituted analogs, allowing medicinal chemists to systematically probe the effect of halogen substitution on target binding, cellular potency, and ADME properties [1].

Development of Antiplasmodial Agents and Neglected Tropical Disease Therapeutics

Based on class-level evidence demonstrating the antiplasmodial activity of morpholine analogs against Plasmodium falciparum, this compound is a relevant building block for designing new therapeutics for malaria and other parasitic diseases. Researchers can use this scaffold to explore modifications that improve potency and selectivity against parasite-specific targets [2].

Quality-Controlled Chemical Biology and Screening Library Construction

With a defined commercial purity of ≥95% and specific cold-storage requirements, this compound is suitable for incorporation into high-quality screening libraries. The availability of a well-characterized, regioisomerically pure batch ensures that any biological activity observed in a high-throughput screen can be confidently attributed to the intended chemical structure, thereby reducing false-positive rates and increasing the reliability of hit identification efforts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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